molecular formula C22H35ClN2O4 B061464 Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- CAS No. 171261-29-3

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-

Cat. No. B061464
CAS RN: 171261-29-3
M. Wt: 427 g/mol
InChI Key: BURNBRAXPYADFI-UHFFFAOYSA-N
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Description

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- is a chemical compound with potential applications in scientific research.

Mechanism of Action

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- exerts its effects by binding to and blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological and psychiatric disorders. By blocking this receptor, Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- can modulate dopamine signaling and potentially provide therapeutic benefits in these disorders.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D3 receptor antagonist. It has also been found to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has several advantages and limitations for lab experiments. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments, as it may interact with other receptors or pathways that are not specifically targeted by the compound.

Future Directions

There are several future directions for research on Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-. One potential direction is to explore its therapeutic potential in neurological and psychiatric disorders, particularly those that involve dysfunction of the dopamine D3 receptor. Another direction is to investigate its cognitive-enhancing effects and potential applications in the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to identify potential off-target effects that may limit its usefulness in certain experiments.

Synthesis Methods

The synthesis of Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- involves several steps. Firstly, 3,4,5-trimethoxybenzaldehyde is reacted with N-butyl-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxamide in the presence of acetic acid and sodium acetate to form the corresponding imine. This imine is then reduced with sodium borohydride to give the desired product.

Scientific Research Applications

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo- has potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Its ability to selectively target the D3 receptor makes it a valuable tool for studying the role of this receptor in these disorders.

properties

CAS RN

171261-29-3

Product Name

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trimethoxy-, monohydrochloride, endo-

Molecular Formula

C22H35ClN2O4

Molecular Weight

427 g/mol

IUPAC Name

N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C22H34N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-12,16-18H,6-10,13-14H2,1-5H3;1H

InChI Key

BURNBRAXPYADFI-UHFFFAOYSA-N

SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Canonical SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

synonyms

Benzamide, N-butyl-4-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-3,4,5-trim ethoxy-, monohydrochloride, endo-

Origin of Product

United States

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